molecular formula C7H6ClNO4S B1296637 4-Methyl-3-nitrobenzenesulfonyl chloride CAS No. 616-83-1

4-Methyl-3-nitrobenzenesulfonyl chloride

Cat. No. B1296637
CAS RN: 616-83-1
M. Wt: 235.65 g/mol
InChI Key: OQFYBGANSUNUAO-UHFFFAOYSA-N
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Patent
US05136043

Procedure details

137.1 g (1.0 mol) of o-nitrotoluene are added dropwise to 535.9 g (4.6 mol) of chlorosulfonic acid and 2 g of sulfamic acid such that the temperature does not exceed 40° C. The mixture is then stirred at 40° C. for 1 hour and slowly heated to 105° C. It is then stirred at 105° C. for 6 hours, cooled and added dropwise to ice water at 0 to 5° C. The precipitated crystals are filtered off with suction and washed with ice water. 236.1 g of 2-nitrotoluene-4-sulfonyl chloride (water content 10.8%), corresponding to 210.6 g (89% of theory), having a melting point of 40° C. are obtained.
Quantity
137.1 g
Type
reactant
Reaction Step One
Quantity
535.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-:3])=[O:2].[Cl:11][S:12](O)(=[O:14])=[O:13].S(=O)(=O)(O)N>>[N+:1]([C:4]1[CH:9]=[C:8]([S:12]([Cl:11])(=[O:14])=[O:13])[CH:7]=[CH:6][C:5]=1[CH3:10])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
137.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Name
Quantity
535.9 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
2 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred at 40° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 40° C
TEMPERATURE
Type
TEMPERATURE
Details
slowly heated to 105° C
STIRRING
Type
STIRRING
Details
It is then stirred at 105° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are filtered off with suction
WASH
Type
WASH
Details
washed with ice water
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)S(=O)(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.